molecular formula C14H10F3N3O2S B2938374 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 946341-95-3

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B2938374
CAS RN: 946341-95-3
M. Wt: 341.31
InChI Key: FBLPUWFPHISMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system containing a thiazole ring fused with a pyrimidine ring. This core is substituted at the 2-position with an acetamide group that is further substituted with a 2,3,4-trifluorophenyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has explored the synthesis of new heterocycles incorporating an antipyrine moiety, demonstrating potential antimicrobial agents. Such studies provide a foundation for the exploration of similar compounds, including the one , for antimicrobial applications (Bondock et al., 2008).

Insecticidal Assessment

  • Innovations in heterocycle synthesis incorporating a thiadiazole moiety have been investigated for their insecticidal properties against specific pests, suggesting the potential utility of similar compounds in pest management (Fadda et al., 2017).

Antinociceptive and Anti-inflammatory Properties

  • The development of thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory applications highlights the therapeutic potential of compounds within this chemical class for pain and inflammation management (Selvam et al., 2012).

Radiosynthesis for Imaging Applications

  • Advances in radiosynthesis techniques for creating selective radioligands, such as [18F]PBR111, underline the relevance of thiazolopyrimidine derivatives in medical imaging, particularly PET scans. This research avenue could be relevant for compounds with similar structures (Dollé et al., 2008).

QSAR Studies for Antibacterial Agents

  • QSAR studies on thiazolidines and azetidines as potential antibacterial agents offer insights into the structural and physicochemical parameters that contribute to antibacterial activity, which could inform the optimization of related compounds (Desai et al., 2008).

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be areas of interest .

properties

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c15-8-1-2-9(13(17)12(8)16)19-10(21)5-7-6-23-14-18-4-3-11(22)20(7)14/h1-4,7H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPUWFPHISMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.